

An In-depth Technical Guide to 1,9-Dimethyl (2E)-non-2-enedioate

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Compound of Interest

Compound Name: 1,9-dimethyl (2E)-non-2-enedioate

CAS No.: 13877-42-4

Cat. No.: B6274567

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Introduction

1,9-Dimethyl (2E)-non-2-enedioate is an unsaturated aliphatic diester with the linear formula C₁₁H₁₈O₄.^[1] Its molecular structure, featuring an α,β -unsaturated ester moiety and a second ester group at the terminus of a seven-carbon chain, renders it a molecule of interest for researchers in organic synthesis and materials science. The conjugated system makes the molecule susceptible to a variety of nucleophilic addition reactions, while the two ester functionalities provide reactive sites for further chemical transformations, such as hydrolysis, transesterification, and amidation. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly in the context of drug development and polymer chemistry.

Physicochemical Properties

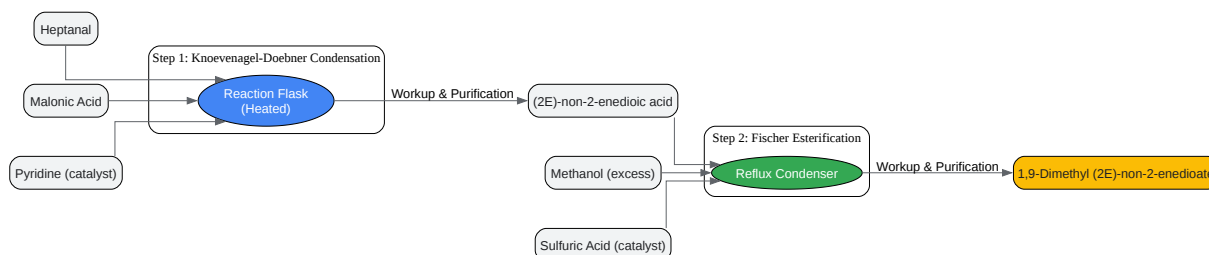
A summary of the key physicochemical properties of **1,9-dimethyl (2E)-non-2-enedioate** is presented in the table below. These values are calculated based on its chemical structure, as direct experimental data is not extensively available in the literature.

Property	Value	Source
CAS Number	13877-42-4	[1]
Molecular Formula	C11H18O4	[1]
Molecular Weight	214.26 g/mol	Calculated
IUPAC Name	Dimethyl (2E)-non-2-enedioate	-
Appearance	Colorless to pale yellow liquid (predicted)	-
Boiling Point	~280-290 °C (at 760 mmHg, estimated)	-
Density	~1.02 g/cm ³ (estimated)	-
LogP	~2.5 (estimated)	-

Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate

The most logical and established route for the synthesis of **1,9-dimethyl (2E)-non-2-enedioate** involves a two-step process. The first step is the synthesis of the corresponding dicarboxylic acid, (2E)-non-2-enedioic acid, via a Knoevenagel-Doebner condensation. The subsequent step is a Fischer esterification of the diacid to yield the desired dimethyl ester.

Experimental Workflow: Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate



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Caption: Synthetic workflow for **1,9-dimethyl (2E)-non-2-enedioate**.

Step 1: Synthesis of (2E)-non-2-enedioic Acid via Knoevenagel-Doebner Condensation

This procedure is adapted from the synthesis of similar α,β -unsaturated carboxylic acids.^{[2][3]}

Materials:

- Heptanal (1.0 eq)
- Malonic acid (1.1 eq)
- Pyridine (catalytic amount, e.g., 0.1 eq)
- Toluene
- Hydrochloric acid (concentrated)

- Diethyl ether
- Anhydrous magnesium sulfate or sodium sulfate

Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve malonic acid in toluene.
- Add heptanal and a catalytic amount of pyridine to the solution.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Allow the reaction mixture to cool to room temperature.
- Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2E)-non-2-enedioic acid.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 1,9-Dimethyl (2E)-non-2-enedioate via Fischer Esterification

This protocol is a standard procedure for the esterification of carboxylic acids.^{[4][5][6][7][8]}

Materials:

- (2E)-non-2-enedioic acid (1.0 eq)
- Anhydrous methanol (large excess, can be used as solvent)

- Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Protocol:

- In a round-bottom flask equipped with a reflux condenser, suspend or dissolve (2E)-non-2-enedioic acid in a large excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **1,9-dimethyl (2E)-non-2-enedioate** can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectra for **1,9-dimethyl (2E)-non-2-enedioate** are not readily available, the following are predicted characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0	dt	1H	Vinylic proton (C3-H)
~5.8	dt	1H	Vinylic proton (C2-H)
3.73	s	3H	Methoxy protons (C1-OCH ₃)
3.66	s	3H	Methoxy protons (C9-OCH ₃)
~2.3	t	2H	Methylene protons (C8-H ₂)
~2.2	q	2H	Methylene protons (C4-H ₂)
~1.6	m	2H	Methylene protons (C7-H ₂)
~1.3-1.4	m	4H	Methylene protons (C5-H ₂ , C6-H ₂)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
~174	Carbonyl carbon (C9)
~166	Carbonyl carbon (C1)
~149	Vinylic carbon (C3)
~121	Vinylic carbon (C2)
~52	Methoxy carbon (C1-OCH ₃)
~51.5	Methoxy carbon (C9-OCH ₃)
~34	Methylene carbon (C8)
~32	Methylene carbon (C4)
~29	Methylene carbon (C6)
~28	Methylene carbon (C5)
~25	Methylene carbon (C7)

Mass Spectrometry

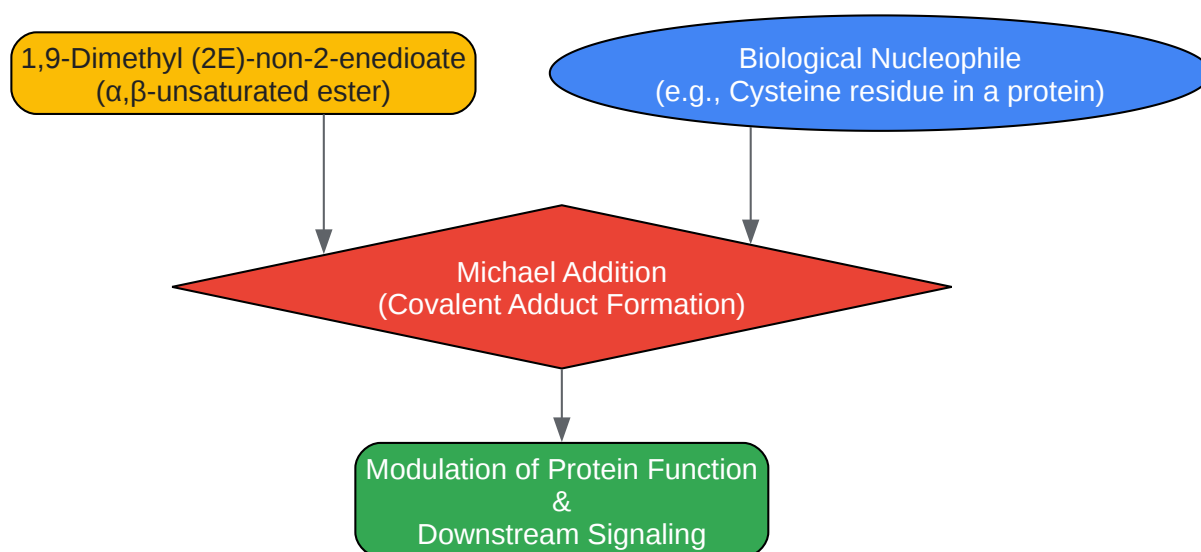
The mass spectrum of **1,9-dimethyl (2E)-non-2-enedioate** under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for dimethyl esters.^{[1][9][10]}

- Molecular Ion (M⁺): m/z = 214
- Key Fragmentation Peaks:
 - m/z = 183 (M⁺ - OCH₃)
 - m/z = 155 (M⁺ - COOCH₃)
 - Loss of ketene with methoxy-migration from M-CO₂Me and M-CH₂CO₂Me ions is also a possible fragmentation pathway for dimethyl diesters.^[1]

Potential Biological Activity and Applications

While there is no specific data on the biological activity of **1,9-dimethyl (2E)-non-2-enedioate**, the presence of the α,β -unsaturated ester moiety suggests potential for various biological activities. Molecules containing this functional group are known to act as Michael acceptors and can interact with biological nucleophiles, such as cysteine residues in proteins.

Signaling Pathway: Potential Interaction as a Michael Acceptor



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Caption: Potential interaction of **1,9-dimethyl (2E)-non-2-enedioate** as a Michael acceptor.

This reactivity is the basis for the biological activity of several α,β -unsaturated esters and dithioesters, which have shown antimicrobial, anti-inflammatory, and anticancer properties.[11] [12] For instance, unsaturated diesters are being investigated for their anti-inflammatory and immunoregulatory effects.[13] It is plausible that **1,9-dimethyl (2E)-non-2-enedioate** could exhibit similar activities, making it a candidate for further investigation in drug discovery programs.

In the field of materials science, the presence of two ester groups and a reactive double bond makes **1,9-dimethyl (2E)-non-2-enedioate** a potential monomer for the synthesis of polyesters

and other polymers. The double bond can be utilized for post-polymerization modifications, allowing for the introduction of various functionalities.

Conclusion

1,9-Dimethyl (2E)-non-2-enedioate is a versatile molecule with potential applications in both medicinal chemistry and polymer science. Its synthesis from readily available starting materials via established organic reactions is straightforward. While experimental data on its properties and biological activity is currently limited, its chemical structure suggests a range of possibilities that warrant further investigation by researchers and drug development professionals. This guide provides a solid foundation for such exploratory work.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,9-Dimethyl (2E)-non-2-enedioate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6274567/docs#an-in-depth-technical-guide-to-1-9-dimethyl-2e-non-2-enedioate>]

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